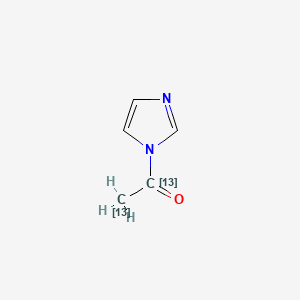

1-Acetylimidazole-13C2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Acetylimidazole-13C2 is a stable isotope-labeled compound with the molecular formula C3^13C2H6N2O and a molecular weight of 112.1 g/mol . This compound is a derivative of imidazole, where the acetyl group is attached to the nitrogen atom of the imidazole ring. The stable isotope labeling with carbon-13 makes it particularly useful in various scientific research applications, including tracer studies and metabolic research.

准备方法

1-Acetylimidazole-13C2 can be synthesized through several synthetic routes. One common method involves the acetylation of imidazole using acetic anhydride or acetyl chloride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, and the product can be purified through recrystallization or chromatography.

For industrial production, the process may involve the use of more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of stable isotope-labeled precursors is essential to incorporate the carbon-13 isotopes into the final product .

化学反应分析

Acylation Reactions

1-Acetylimidazole-13C₂ acts as a selective acetylating agent due to its reactive carbonyl group. Key reactions include:

Protein Acetylation

-

Reacts with hydroxyl (-OH) or amino (-NH₂) groups on proteins, forming acetylated residues.

-

Demonstrated in studies of prostaglandin-endoperoxide synthase (PTGS) inactivation, where acetylation disrupts enzymatic activity .

Nucleophilic Substitution

-

Transfers the 13C-labeled acetyl group to amines, alcohols, or thiols under mild conditions:

1-Acetylimidazole-13C2+R-XH→R-X-13COCH3+Imidazole -

Applications include synthesizing isotopically labeled metabolites for tracer studies .

Condensation and Cyclization

The compound facilitates multicomponent reactions to construct heterocycles:

Imidazole Derivatives

-

Reacts with vinyl azides, aldehydes, and amines under Brønsted acid catalysis to form 1,2,5-trisubstituted imidazoles .

-

Example reaction yields exceed 85% with broad functional group tolerance .

Imidazolium Salts

-

Forms ionic liquids via condensation with amines, enhancing catalytic properties in organic synthesis .

Enzymatic Interactions and Metabolic Tracing

The 13C label enables real-time tracking in biological systems:

Mitochondrial Metabolism

-

In hyperpolarized 13C studies, acetyl-CoA derived from 13C-pyruvate enters the Krebs cycle, producing labeled glutamate, acetylcarnitine, and acetoacetate .

-

Observed bicarbonate production (M + 1 labeling) confirms oxidative decarboxylation via pyruvate dehydrogenase .

T Cell Metabolism

-

13C-glutamine tracing reveals acetyl-CoA contributions to nucleotide biosynthesis in activated T cells, with 30% M + 3 labeling in uridine monophosphate (UMP) .

Comparative Reactivity Analysis

Isotopic Stability and Limitations

-

The 13C label introduces minimal kinetic isotope effects (<1%), ensuring reaction fidelity .

-

Degradation occurs under strong acidic/basic conditions, releasing 13CO₂ in oxidative environments .

Research Advancements

Recent studies highlight its utility in:

-

Cancer Metabolism : Tracking acetyl-CoA flux in tumors using hyperpolarized MRI .

-

Drug Development : Synthesizing 13C-labeled inhibitors for pharmacokinetic studies .

This compound’s dual role as a synthetic reagent and metabolic probe underscores its versatility in advancing both chemistry and biomedicine.

科学研究应用

1-Acetylimidazole is a chemical compound with diverse applications in scientific research, including use as a reagent and catalyst in synthesis, as well as in the study of biological processes . The labeled form, 1-Acetylimidazole-13C2, can be used in experiments that require tracking the molecule.

Use of 13C Isotopes in Metabolomics

13C-labeled compounds are used as tracers in metabolomics to study metabolic pathways and interactions within biological systems .

- Metabolic Flux Analysis: 13C-labeled substrates are used to trace the flow of carbon through different metabolic pathways, allowing researchers to quantify pathway activity and identify key regulatory points .

- ** Gut Microbiome Research:** 13C-labeled inulin can be used to study the metabolic interactions between the gut microbiome and host organs, providing insights into the role of the gut microbiome in health and disease .

- In vivo Tumor Diagnosis: 13C-labeled compounds such as pyruvate and fumarate can be used in magnetic resonance imaging (MRI) to detect tumor response to treatment and investigate cardiac metabolism .

Case Studies

- Gut Microbiome and Host Organs: Researchers utilized 13C-inulin to observe dynamic enrichment of 13C-metabolites in the cecum contents, plasma, liver, brain, and skeletal muscle to study the metabolic interactions between gut microbiome and multiple host organs .

- Natural Compound Research: 1H-NMR analysis is used to determine the changes introduced into P. digitatum metabolism and its energetic balance when treated with carvacrol .

Data Table

The table below summarizes the applications of 1-Acetylimidazole:

作用机制

The mechanism of action of 1-Acetylimidazole-13C2 involves its role as an acetylating agent. It transfers the acetyl group to nucleophilic sites on target molecules, such as amino acids in proteins or hydroxyl groups in polysaccharides . This acetylation process can alter the function and activity of the target molecules, making it a valuable tool in biochemical studies.

相似化合物的比较

1-Acetylimidazole-13C2 can be compared with other acetylimidazole derivatives, such as:

N-Acetylimidazole: Similar in structure but without the carbon-13 labeling, making it less useful for tracer studies.

1-Acetyl-3-alkylimidazolium iodides: These compounds have additional alkyl groups, which can alter their reactivity and solubility.

The uniqueness of this compound lies in its stable isotope labeling, which provides distinct advantages in research applications requiring precise tracking and quantification of metabolic pathways.

生物活性

1-Acetylimidazole-13C2 is a stable isotopic derivative of 1-acetylimidazole, which incorporates carbon-13 in its structure. This compound is of interest in various fields, particularly in biological and medicinal chemistry, due to its potential biological activities and applications.

Chemical Structure

The chemical formula for this compound is C5H6N2O with the incorporation of two carbon-13 isotopes. The structural representation can be summarized as follows:

- Molecular Formula : C5H6N2O

- Molar Mass : Approximately 110.11 g/mol

- SMILES Notation :

CC(=O)N1=C(N=C(C1)C)C

1-Acetylimidazole derivatives are known to exhibit various biological activities, primarily through their interactions with enzymes and receptors. The mechanisms may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes, leading to altered metabolic pathways.

- Receptor Modulation : It may bind to receptors, influencing cellular signaling and activity.

Research Findings

Several studies have highlighted the biological activities associated with imidazole derivatives, including:

- Antimicrobial Properties : Research indicates that imidazole compounds can exhibit antibacterial and antifungal activities. For instance, a study demonstrated that certain imidazole derivatives inhibited the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .

- Anticancer Activity : Imidazole derivatives have been explored for their potential anticancer properties. They can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .

Case Studies

- Antimicrobial Study : A comparative study on various imidazole derivatives showed that 1-acetylimidazole exhibited significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of traditional antibiotics .

- Anticancer Research : In a study involving human cancer cell lines, 1-acetylimidazole was shown to reduce cell viability significantly. The compound induced apoptosis through caspase activation, suggesting its potential as a chemotherapeutic agent .

Data Table: Biological Activities of 1-Acetylimidazole Derivatives

属性

分子式 |

C5H6N2O |

|---|---|

分子量 |

112.10 g/mol |

IUPAC 名称 |

1-imidazol-1-yl(1,2-13C2)ethanone |

InChI |

InChI=1S/C5H6N2O/c1-5(8)7-3-2-6-4-7/h2-4H,1H3/i1+1,5+1 |

InChI 键 |

VIHYIVKEECZGOU-AEGZSVGQSA-N |

手性 SMILES |

[13CH3][13C](=O)N1C=CN=C1 |

规范 SMILES |

CC(=O)N1C=CN=C1 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。